Cas no 921574-29-0 (3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)

3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione
- 8-(4-bromophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- 3-(4-bromophenyl)-9-ethyl-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
- HMS3497K13
- AKOS004974999
- F2259-0020
- CCG-344751
- 921574-29-0
-
- インチ: 1S/C15H13BrN6O2/c1-3-21-10-12(23)17-15(24)20(2)13(10)22-11(18-19-14(21)22)8-4-6-9(16)7-5-8/h4-7H,3H2,1-2H3,(H,17,23,24)
- InChIKey: RYKRMGKRHCNBNK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1=NN=C2N(CC)C3C(NC(N(C)C=3N21)=O)=O
計算された属性
- せいみつぶんしりょう: 388.02834g/mol
- どういたいしつりょう: 388.02834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 84.5Ų
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2259-0020-3mg |
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-29-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2259-0020-2mg |
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-29-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2259-0020-1mg |
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-29-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2259-0020-2μmol |
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-29-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione 関連文献
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dioneに関する追加情報
Introduction to 3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione (CAS No. 921574-29-0)
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione, with the CAS number 921574-29-0, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopurines and is characterized by its unique structural features and biological activities.
The molecular structure of 3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione includes a triazolopurine core with substituents such as a 4-bromophenyl group at the 3-position, an ethyl group at the 9-position, and a methyl group at the 5-position. These substituents play crucial roles in modulating the compound's biological properties and pharmacological activities.
Recent studies have highlighted the potential of 3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione as a potent inhibitor of various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits strong inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and are often dysregulated in cancer cells. The ability to selectively inhibit CDKs makes this compound a promising candidate for the development of novel anticancer therapies.
In addition to its anticancer potential, 3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione has also been investigated for its anti-inflammatory properties. Studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This dual activity—anticancer and anti-inflammatory—suggests that 3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione could be a valuable therapeutic agent for treating diseases characterized by both cancer and chronic inflammation.
The pharmacokinetic properties of 3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione have also been studied extensively. Research has shown that this compound has favorable absorption and distribution profiles in vivo. It is rapidly absorbed after oral administration and distributed to various tissues. The compound's metabolic stability and low toxicity further enhance its potential as a drug candidate.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6,7,8,9,10-tetrahydroimidazo[1,2-a]pyridine-based drugs in treating various diseases. Preliminary results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings underscore the importance of continued research and development efforts to fully realize the therapeutic potential of this compound.
In conclusion, 3-(4-bromophenyl)-9-ethyl–methyl–tetrahydroimidazo[1,2-a]pyridine-based compounds represent a promising class of therapeutic agents with diverse biological activities. Their unique structural features and favorable pharmacological properties make them attractive candidates for further investigation and development in the pharmaceutical industry. As research in this area continues to advance,CAS No. 921574–0-based compounds are likely to play an increasingly important role in the treatment of various diseases.
921574-29-0 (3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione) 関連製品
- 1351587-05-7(5-bromo-N-2-(4-methanesulfonylpiperazin-1-yl)ethylfuran-2-carboxamide hydrochloride)
- 1543782-46-2(2-Amino-3-(3-ethoxy-4-hydroxyphenyl)-3-hydroxypropanoic acid)
- 28524-58-5([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)
- 2097980-40-8(2,2-Difluoro-1-methylcyclohexan-1-amine hydrochloride)
- 140217-07-8(Thieno[3,2-f]-1,4-thiazepin-5(2H)-one, 3,4-dihydro-)
- 2137442-01-2(5-(4-methanesulfonyl-1H-pyrazol-1-yl)-1-(propan-2-yl)aminopentan-2-ol)
- 1448128-91-3(N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide)
- 2171594-09-3(3-cyclopropyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopropanoic acid)
- 478040-68-5((3E)-1,1,1-trifluoro-4-[(2-phenylethyl)amino]but-3-en-2-one)
- 1223477-92-6(N-(1-cyano-1-cyclopropylethyl)-2-(diethylamino)acetamide)




